molecular formula C15H16O B1294490 2-Phenethylbenzyl alcohol CAS No. 835-78-9

2-Phenethylbenzyl alcohol

Cat. No. B1294490
CAS RN: 835-78-9
M. Wt: 212.29 g/mol
InChI Key: CPZRYQJPVUJHOS-UHFFFAOYSA-N
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Description

2-Phenethylbenzyl alcohol is not directly mentioned in the provided papers, but it is structurally related to 2-phenylethanol (2-PE), which is an aromatic alcohol with a rose-like fragrance . 2-Phenethylbenzyl alcohol can be assumed to share some chemical properties with 2-PE due to the similarity in their molecular structures.

Synthesis Analysis

The synthesis of related compounds has been explored through various methods. For instance, 2-PE can be produced from L-phenylalanine by biotransformation through the Ehrlich pathway . Additionally, o-Bromobenzyl alcohol, which is structurally similar to 2-phenethylbenzyl alcohol, has been used as a novel annulating reagent for the synthesis of polycyclic aromatic hydrocarbons using a palladium/electron-deficient phosphine catalyst . Another related synthesis involves the oxidative Pd-catalyzed cyclization/alkoxycarbonylation of 2-alkynylbenzyl alcohols .

Molecular Structure Analysis

While the molecular structure of 2-phenethylbenzyl alcohol is not directly analyzed in the provided papers, the structure of related compounds such as 1,2-bis[2-(2,4,6-tri-tert-butylphenyl)phosphanediylmethyl]benzene has been reported, including the preparation of chelated complexes . These studies can provide insights into the molecular interactions and conformations that may be relevant to 2-phenethylbenzyl alcohol.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been studied, such as the reaction of 2-nitrobenzyl alcohols forming 2-nitroso hydrates by dual proton transfer . Additionally, the synthesis of either substituted salicylaldehydes or the corresponding 2-hydroxylbenzyl alcohols has been achieved through selective reduction protocols .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-phenethylbenzyl alcohol are not directly discussed in the provided papers. However, the occurrence of phenethyl alcohol in beer suggests that it is a volatile compound that can be synthesized by yeast from phenylalanine . The inhibition of fatty acid synthesis in Escherichia coli by phenethyl alcohol indicates that it can interact with biological systems, affecting metabolic pathways . Moreover, the ozonolytic synthesis of 2-hydroxybenzyl alcohol for the production of gastrodin highlights the importance of such compounds in pharmaceutical applications . Lastly, the enzymatic synthesis of 2-phenylethyl acetate in a solvent-free system suggests that 2-phenethylbenzyl alcohol could potentially be used in similar enzymatic reactions .

Scientific Research Applications

Enzymatic Reactions and Catalysis

  • Studies on enzymatically catalyzed reactions, such as those involving alcohol dehydrogenase, highlight the role of protein dynamics in mediating catalysis. These dynamics are crucial for understanding how specific alcohol compounds, potentially including 2-Phenethylbenzyl alcohol, interact with enzymes to promote or inhibit catalytic activities (Antoniou et al., 2002).

Pollution Remediation

  • Oxidoreductive enzymes, such as peroxidases and laccases, have been explored for the decolorization and detoxification of industrial pollutants, including synthetic dyes in wastewater. The potential for redox mediators to enhance the efficiency of these enzymatic processes suggests a role for compounds like 2-Phenethylbenzyl alcohol in supporting or being the target of such bioremediation efforts (Husain, 2006).

properties

IUPAC Name

[2-(2-phenylethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c16-12-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-9,16H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZRYQJPVUJHOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50232410
Record name o-Phenethylbenzyl alcohol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenethylbenzyl alcohol

CAS RN

835-78-9
Record name 2-(2-Phenylethyl)benzenemethanol
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Record name o-Phenethylbenzyl alcohol
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Record name 835-78-9
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Record name o-Phenethylbenzyl alcohol
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Record name o-phenethylbenzyl alcohol
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Record name O-PHENETHYLBENZYL ALCOHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Ax, AA Joshi, KM Orrling, L Vrang, B Samuelsson… - Tetrahedron, 2010 - Elsevier
… The alkylating reactant 2-phenethylbenzyl bromide was synthesized from 2-phenethylbenzyl alcohol using phosphorus tribromide. Selective mono N-alkylations of 1 to afford …
Number of citations: 19 www.sciencedirect.com
M Fukuda, T Sasaki, T Hashimoto, H Miyachi… - Bioorganic & Medicinal …, 2018 - Elsevier
… Commercially available 2-phenethylbenzyl alcohol (3b) was used to prepare the compound 2b series (Table 1). The preparation of the requisite benzyl alcohols (3c, 3d, 3h–3k) for the …
Number of citations: 4 www.sciencedirect.com
EM Johnson, LM Newman, BEG Gabel… - Journal of the …, 1988 - journals.sagepub.com
A large and diverse group of chemicals was evaluated in the Hydra assay, and the outcomes were compared with those of standard developmental toxicity evaluations using data from …
Number of citations: 51 journals.sagepub.com
Y Fan, L Zhu, L Fan, W Zhao, Y Cai, Y Chen, L Jin… - Energy, 2018 - Elsevier
A catalysis process enhanced by pre-plasma for bio-fuel preparation was proposed. Three aspects were included: (i) the process was analyzed and optimized aiming at comprehensive …
Number of citations: 16 www.sciencedirect.com

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